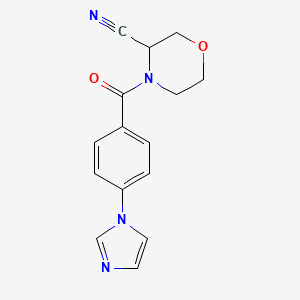![molecular formula C22H16BrN3O2 B2887372 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 897735-69-2](/img/structure/B2887372.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds with an oxadiazole ring have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Applications De Recherche Scientifique
Antimicrobial Evaluation
Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit antimicrobial activities. For instance, a study synthesized a series of compounds and evaluated their antimicrobial and hemolytic activities. The compounds displayed activity against selected microbial species, indicating their potential as antimicrobial agents. This demonstrates the utility of these compounds in developing new antimicrobial therapies (Gul et al., 2017).
Anti-diabetic Agents
Another study focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, testing their antidiabetic potential via α-glucosidase enzyme inhibition. The findings suggest that these compounds exhibit significant antidiabetic activity, providing a basis for further research into diabetes treatments (Nazir et al., 2018).
Antitumor Activity
The antitumor potential of 1,3,4-oxadiazole derivatives has also been explored. Research involving the synthesis of N-substituted derivatives of certain acetamides showed moderate to talented antimicrobial activity, indicating their potential in cancer treatment strategies (Khalid et al., 2016).
Antiallergic Activity
A study on sila-substituted 1,3,4-oxadiazoles evaluated their antiallergic activity both in vitro and in vivo. The compounds were found to suppress mast cell degranulation and the expression of TNF-α mRNA, suggesting their use in treating allergic conditions (Reddy et al., 2012).
Antimicrobial Agents
Another line of research synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, evaluating their antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds was correlated with enhanced antimicrobial properties, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).
Orientations Futures
Compounds containing oxadiazole rings are of interest in various fields, including medicine and agriculture . Therefore, future research could involve studying “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” for potential applications in these areas. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZGLCNTBVJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

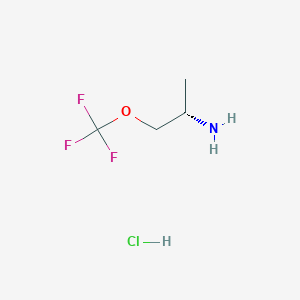
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)
![Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2887294.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)
![2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2887303.png)
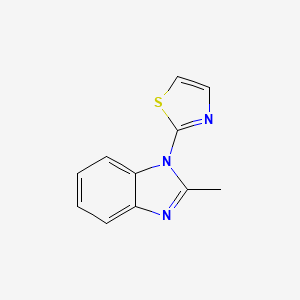
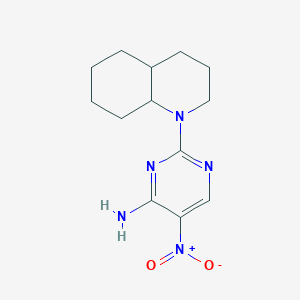
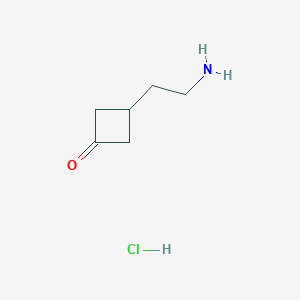
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)
